D-Sorbitol-13C6,d8
Description
Significance of Stable Isotopes in Elucidating Metabolic Pathway Dynamics
The application of stable isotopes is crucial for understanding the dynamic nature of metabolic pathways. numberanalytics.comnih.gov By tracing the incorporation of labeled atoms from a substrate into downstream metabolites, researchers can map the flow of molecules through interconnected pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. creative-proteomics.comnih.gov This approach has been instrumental in revealing how metabolic fluxes are altered in response to various physiological and pathological conditions, such as dietary changes, genetic mutations, and disease states. creative-proteomics.comnih.gov For instance, studies using ¹³C-labeled glucose have provided significant insights into the altered metabolism of cancer cells, a phenomenon known as the Warburg effect. numberanalytics.com
Foundational Principles of Isotopic Labeling in Metabolic Investigations
The core principle of isotopic labeling lies in the ability to distinguish between the labeled tracer and the endogenous, unlabeled molecules (the tracee). maastrichtuniversity.nl When a labeled substrate is introduced into a biological system, it mixes with the existing pool of unlabeled molecules. As metabolism proceeds, the labeled atoms are incorporated into various products, creating a unique isotopic signature. creative-proteomics.com Analytical techniques like mass spectrometry can then measure the relative abundance of different isotopomers (molecules that differ only in their isotopic composition), providing a wealth of information about the activity of specific metabolic pathways. nih.govthermofisher.com The choice of the isotopic label and the position of the label within the molecule are critical aspects of experimental design, tailored to the specific research question being addressed. nih.govnumberanalytics.com
Unique Contributions of Isotopically Labeled Carbohydrates to Systems Biology
Isotopically labeled carbohydrates, including glucose, fructose (B13574), and their derivatives, have made significant contributions to the field of systems biology. alfa-chemistry.com These molecules serve as key energy sources and building blocks for a wide range of cellular components. alfa-chemistry.com By tracing the fate of labeled carbohydrates, scientists can gain a comprehensive understanding of central carbon metabolism and its connections to other metabolic processes. creative-proteomics.com This has been particularly valuable in studying metabolic interactions between different cell types and tissues, as well as in identifying metabolic reprogramming in diseases like cancer and diabetes. numberanalytics.comnih.gov The ability to track the flow of carbon atoms from carbohydrates into amino acids, lipids, and nucleotides provides a holistic view of cellular metabolism. numberanalytics.com
The compound D-Sorbitol-13C6,d8 is a specific example of an isotopically labeled carbohydrate that combines the power of both carbon-13 and deuterium (B1214612) labeling. sigmaaldrich.comsigmaaldrich.com This dual-labeling strategy offers unique advantages for certain research applications, allowing for more detailed and nuanced investigations into metabolic pathways.
Interactive Data Tables
Below are interactive tables providing further details on the properties and applications of related isotopically labeled compounds.
Table 1: Properties of D-Sorbitol Isotopologues
| Property | D-Sorbitol-13C6 | D-Sorbitol-d8 |
| Isotopic Purity | 99 atom % ¹³C | 98 atom % D |
| Molecular Weight | 188.13 | 190.22 |
| Chemical Formula | ¹³C₆H₁₄O₆ | C₆D₈H₆O₆ |
| CAS Number | 121067-66-1 | 287962-59-8 |
Data sourced from multiple chemical suppliers. sigmaaldrich.comsigmaaldrich.com
Table 2: Common Stable Isotopes in Metabolic Research
| Isotope | Typical Use | Key Metabolic Pathways Investigated |
| ¹³C | Carbon metabolism | Glycolysis, Pentose Phosphate Pathway, TCA Cycle |
| ¹⁵N | Nitrogen metabolism | Amino acid synthesis |
| ²H (D) | Hydrogen metabolism | Fatty acid and steroid synthesis |
This table summarizes common applications of stable isotopes in metabolic research. numberanalytics.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuterio(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1D,5+1D,6+1D |
InChI Key |
FBPFZTCFMRRESA-SVJKINHYSA-N |
Isomeric SMILES |
[2H][13C@]([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)([13C@]([2H])([13C]([2H])([2H])O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Strategies for D Sorbitol 13c6,d8
Methodologies for Carbon-13 Isotopic Incorporation in D-Sorbitol
The foundational step in synthesizing D-Sorbitol-13C6,d8 involves the incorporation of carbon-13 (¹³C) isotopes into the sorbitol backbone. The most prevalent strategy begins with a fully ¹³C-labeled glucose precursor, D-Glucose-¹³C₆. cortecnet.commedchemexpress.com This ensures that all six carbon atoms in the resulting sorbitol molecule are the heavier ¹³C isotope.
The primary method for converting D-Glucose-¹³C₆ to D-Sorbitol-¹³C₆ is through catalytic hydrogenation. google.comgoogle.com This chemical process involves the reduction of the aldehyde group in glucose to a primary alcohol group, yielding sorbitol. The reaction is typically carried out in an aqueous solution under hydrogen pressure, employing a catalyst such as nickel or ruthenium. google.commdpi.comrsc.org The efficiency of this conversion is critical, with industrial processes aiming for a conversion rate of 98% or higher to minimize the presence of unreacted labeled glucose. google.com
Enzymatic synthesis presents an alternative, highly specific route for ¹³C incorporation. medchemexpress.comgoogle.com Enzymes from the glycolytic pathway can be utilized to construct labeled carbohydrates from simpler ¹³C-labeled precursors like pyruvate (B1213749). google.com For instance, D-[6-¹³C]Glucose can be converted to D-sorbitol through the action of aldose reductase. nih.gov While offering high specificity, enzymatic methods can be more complex and costly for large-scale production compared to catalytic hydrogenation.
Methodologies for Deuterium (B1214612) Isotopic Incorporation in D-Sorbitol
The introduction of deuterium (D or ²H), a stable isotope of hydrogen, into the sorbitol molecule is another key aspect of synthesizing this compound. Deuterium labeling can be achieved through several methods, often involving exchange reactions or the use of deuterated reagents.
One common approach is catalytic deuteration, where deuterium gas (D₂) is used in place of hydrogen gas (H₂) during the reduction of the glucose precursor. This process, when performed on an unlabeled glucose molecule, would yield D-Sorbitol-d₈. The choice of catalyst and reaction conditions is crucial to ensure efficient and specific deuterium incorporation without undesirable side reactions.
Another strategy involves hydrogen-deuterium (H/D) exchange reactions. wuxiapptec.comacs.org These reactions can be facilitated by incubating the sorbitol molecule in a deuterium-rich solvent, such as heavy water (D₂O), often in the presence of a catalyst. The labile protons, primarily those in the hydroxyl groups, can exchange with deuterium atoms from the solvent. Solid-state H/D exchange, where a lyophilized sample is exposed to D₂O vapor, is also a viable technique. acs.org
Strategies for Dual Carbon-13 and Deuterium Labeling of D-Sorbitol
The synthesis of the dually labeled this compound requires a synthetic pathway that combines both carbon-13 and deuterium incorporation. The most direct strategy involves the catalytic hydrogenation of D-Glucose-¹³C₆ using deuterium gas (D₂) instead of hydrogen gas. This one-step reduction process simultaneously introduces the deuterium atoms while converting the fully carbon-13 labeled glucose into the desired dually labeled sorbitol.
Alternatively, a sequential approach can be employed. This would involve first synthesizing D-Sorbitol-¹³C₆ through the catalytic hydrogenation of D-Glucose-¹³C₆ with hydrogen gas. Subsequently, the resulting D-Sorbitol-¹³C₆ can undergo a hydrogen-deuterium exchange reaction to replace the hydrogen atoms with deuterium, yielding this compound. The efficiency of this exchange process is critical for achieving a high degree of deuteration.
The choice of strategy depends on factors such as the availability and cost of the labeled starting materials (D-Glucose-¹³C₆ and D₂ gas) and the desired level of isotopic enrichment for both ¹³C and deuterium.
Isotopic Purity Assessment and its Criticality in Tracer Studies
The utility of this compound as a tracer in metabolic studies is directly dependent on its isotopic purity. rsc.org Isotopic purity refers to the percentage of the compound that contains the desired number of isotopic labels. High isotopic purity is essential to ensure accurate and reliable quantification in biological samples, as the presence of unlabeled or partially labeled molecules can interfere with the analysis. almacgroup.com
Several analytical techniques are employed to assess the isotopic purity of labeled compounds.
Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. almacgroup.comnih.govresearchgate.net High-resolution mass spectrometry (HRMS) can distinguish between molecules with very small mass differences, allowing for the quantification of the different isotopologues (molecules that differ only in their isotopic composition). rsc.orgnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for separating the labeled compound from any impurities before mass analysis. almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for assessing isotopic purity. wuxiapptec.comrsc.org ¹³C NMR spectroscopy can confirm the positions and enrichment of the carbon-13 labels. hmdb.cabmrb.io Similarly, deuterium NMR can be used to determine the extent and location of deuterium incorporation.
The combination of both MS and NMR provides a comprehensive evaluation of the isotopic purity and structural integrity of this compound, ensuring its suitability for demanding tracer applications in research and clinical settings. rsc.org
| Property | Description | Analytical Technique |
| Carbon-13 Enrichment | Percentage of molecules containing six ¹³C atoms. | Mass Spectrometry, ¹³C NMR |
| Deuterium Enrichment | Percentage of molecules containing eight D atoms. | Mass Spectrometry, ²H NMR |
| Chemical Purity | Percentage of the desired compound relative to impurities. | HPLC, LC-MS |
| Structural Integrity | Confirmation of the correct chemical structure. | NMR Spectroscopy |
Advanced Analytical Spectroscopies and Spectrometries for D Sorbitol 13c6,d8 Analysis
Mass Spectrometry-Based Platforms for D-Sorbitol-13C6,d8 Quantification
Mass spectrometry (MS) stands as a cornerstone for the quantitative analysis of this compound due to its high sensitivity and selectivity. chemie-brunschwig.ch When coupled with chromatographic separation, MS allows for the resolution of complex mixtures and the accurate measurement of isotopically labeled compounds. The stability of the 13C isotope ensures it remains intact throughout various experimental methodologies, including multidimensional liquid chromatography (LC) or derivatization-based gas chromatography (GC) prior to MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like sorbitol, a derivatization step is necessary to increase their volatility. A common method involves the preparation of trifluoroacetyl (TFA) derivatives. nih.gov
In a notable study, a sensitive and selective GC-MS method was developed for the measurement of sorbitol in tissue, using U-[13C]sorbitol as an internal standard. nih.gov The TFA derivatives of sugars and polyols, including sorbitol and its labeled counterpart, were separated on an SE-30 capillary column, with elution achieved within 8 minutes. nih.gov This method demonstrated excellent linearity and precision, highlighting the utility of D-Sorbitol-13C6 as an internal standard for accurate quantification in complex biological samples. nih.gov
Another application of GC-MS in metabolite profiling involves the use of D-sorbitol-13C6 as an internal standard for the analysis of central and specialized metabolites in plant tissues. metabolomicsworkbench.org In this approach, metabolites are extracted and derivatized before being subjected to GC-MS analysis, allowing for the comprehensive profiling of metabolic changes. metabolomicsworkbench.orgdrugbank.com
| Parameter | Value |
| Chromatography | |
| Column | SE-30 Capillary Column nih.gov |
| Derivative | Trifluoroacetyl (TFA) nih.gov |
| Elution Time | < 8 minutes nih.gov |
| Mass Spectrometry | |
| Internal Standard | U-[13C]sorbitol nih.gov |
| Validation | |
| Correlation Coefficient (r) | 0.999 (standard solutions) nih.gov |
| 0.997 (erythrocyte mixture) nih.gov | |
| 0.997 (liver cytosol mixture) nih.gov | |
| Precision (C.V.) | 4.3% (standard solution) nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) for Complex Biological Matrices
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS), are indispensable for analyzing non-volatile and thermally labile compounds like this compound in complex biological matrices such as plasma and tissue homogenates. semanticscholar.orgmdpi.com These methods often employ hydrophilic interaction liquid chromatography (HILIC) for the effective separation of polar compounds. frontiersin.orgnih.gov
A UPLC-MS/MS method was developed and validated for the simultaneous measurement of fructose (B13574) and sorbitol in human plasma, utilizing stable isotope-labeled versions of these sugars as internal standards. semanticscholar.org This assay demonstrated acceptable intra- and inter-assay precision and accuracy over a 12-minute run time, proving to be sensitive, selective, and high-throughput for clinical studies. semanticscholar.org Similarly, an isotope dilution UHPLC-MS/MS method was established for the quantification of sugars and humectants, including sorbitol, in tobacco products, with D-Sorbitol-13C6 serving as the internal standard. nih.govfrontiersin.org This method achieved high accuracy, sensitivity, and specificity. nih.gov
In another study, an LC/APCI-MS/MS method was validated for the quantitative determination of endogenous sorbitol and fructose in human red blood cells and nerve tissues. mdpi.comnih.gov The use of sorbitol-13C6 as a surrogate analyte in calibration curves allowed for excellent precision and accuracy. mdpi.comnih.gov
| Parameter | Finding |
| Technique | Ultra Performance LC®-MS/MS semanticscholar.org |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) semanticscholar.org |
| Internal Standards | Stable isotope-labeled fructose and sorbitol semanticscholar.org |
| Run Time | 12 minutes semanticscholar.org |
| Validation | Acceptable intra- and inter-assay precision and accuracy semanticscholar.org |
| Application | Successful application to clinical studies semanticscholar.org |
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for achieving highly accurate and precise absolute quantification of metabolites. frontiersin.org This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, such as this compound, to the sample at the earliest stage of analysis. frontiersin.org The labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the endogenous analyte, and thus experiences the same extraction, derivatization, and ionization efficiencies.
By measuring the ratio of the signal from the endogenous (light) analyte to the isotopically labeled (heavy) internal standard, any variations in sample preparation and analysis are compensated for, leading to highly reliable quantification. The use of D-Sorbitol-13C6 in numerous studies for the quantification of sorbitol in various biological matrices is a direct application of the IDMS principle. nih.govnih.govfrontiersin.org
Quantitative Analysis of Isotopomer Distributions via Mass Spectrometry
Beyond its use as an internal standard, this compound and other 13C-labeled compounds are instrumental in metabolic flux analysis (MFA). researchgate.net In these experiments, a 13C-labeled substrate (e.g., 13C-glucose) is introduced into a biological system. The labeled carbon atoms are incorporated into various metabolites as they move through metabolic pathways. researchgate.net Mass spectrometry is then used to analyze the mass isotopomer distributions (MIDs) of these metabolites, which refers to the relative abundance of molecules with different numbers of 13C atoms (e.g., M+0, M+1, M+2, etc.). mdpi.com
The analysis of the MIDs of intermediates like sorbitol can provide detailed insights into the activity of specific metabolic pathways, such as the polyol pathway. researchgate.net GC-MS is a valuable tool for this purpose, as the fragmentation patterns of derivatized metabolites can provide information about the positional labeling of the carbon skeleton, which is crucial for resolving fluxes through converging pathways. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural and Metabolic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed structural information about molecules. In the context of this compound, NMR is particularly useful for confirming the positions of the isotopic labels and for tracing metabolic pathways.
Carbon-13 NMR Spectroscopy for Positional Enrichment Analysis
Carbon-13 (13C) NMR spectroscopy is a key technique for determining the specific locations of 13C enrichment within a molecule. nih.gov This is of particular importance in metabolic studies where understanding the fate of individual carbon atoms is essential.
In studies of polyol metabolism, 13C NMR has been used to investigate the biosynthesis of sorbitol. For instance, by providing 13C-labeled glucose to an organism, the subsequent appearance of 13C-labeled sorbitol can be monitored by 13C NMR. nih.gov The chemical shifts of the carbon atoms in the sorbitol molecule allow for the unambiguous identification of the labeled positions. This provides direct evidence for the activity of the metabolic pathway converting glucose to sorbitol. nih.gov While a specific study focusing solely on the 13C NMR analysis of this compound was not identified, the principles of using 13C NMR for positional enrichment analysis of 13C-labeled sorbitol are well-established in the scientific literature. nih.gov
Proton NMR Spectroscopy for Deuterium (B1214612) Labeling Characterization
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique for characterizing the structure of organic molecules. In the context of D-Sorbitol-¹³C₆,d₈, ¹H-NMR is instrumental in verifying the positions and extent of deuterium labeling.
The presence of deuterium atoms in place of protons leads to the disappearance of signals in the ¹H-NMR spectrum at the corresponding chemical shifts. For highly deuterated compounds where the deuterium enrichment is greater than 98 atom%, conventional ¹H-NMR analysis can be limited by the low intensity of the remaining proton signals. sigmaaldrich.com In such cases, Deuterium NMR (²H-NMR) becomes a more effective alternative for both structural verification and determining the precise level of deuterium enrichment. sigmaaldrich.com Comparing the ¹H-NMR spectrum of a urine sample after alcohol consumption with a pure sorbitol spectrum can help confirm the presence of sorbitol. researchgate.net
Key Research Findings:
Signal Attenuation: The degree of signal reduction in the ¹H-NMR spectrum directly correlates with the efficiency of the deuteration process.
Positional Isomerism: High-resolution ¹H-NMR can distinguish between different proton environments, confirming that deuteration has occurred at the intended specific sites on the sorbitol backbone.
A representative ¹H-NMR data table for a partially deuterated sorbitol sample might look like this:
| Chemical Shift (ppm) | Multiplicity | Assignment | Integration (Relative to non-deuterated) |
| 3.50-3.90 | Multiplet | H1-H6 | Reduced |
This table is illustrative and actual values may vary based on experimental conditions.
Advanced Multi-dimensional NMR Techniques (e.g., HMQC-TOCSY, TOCSY-HSQC)
To overcome the challenges of spectral overlap in complex biological samples, advanced multi-dimensional NMR techniques are employed. blogspot.comresearchgate.net For D-Sorbitol-¹³C₆,d₈, experiments like Heteronuclear Multiple Quantum Coherence-Total Correlation Spectroscopy (HMQC-TOCSY) and Total Correlation Spectroscopy-Heteronuclear Single Quantum Coherence (TOCSY-HSQC) are particularly powerful. ucsb.edunih.gov
These experiments provide correlation maps between protons and the carbon atoms they are attached to, as well as correlations between coupled protons within the same spin system. blogspot.comucsb.edu The ¹³C labeling in D-Sorbitol-¹³C₆,d₈ is crucial for these techniques, as it provides a second dimension for resolving signals that would otherwise overlap in a simple 1D ¹H-NMR spectrum. blogspot.com
Key Research Findings:
Unambiguous Resonance Assignment: By combining through-bond correlations from TOCSY with the direct one-bond proton-carbon correlations from HSQC or HMQC, researchers can unambiguously assign the NMR signals for each carbon and its attached protons in the sorbitol molecule, even within a complex mixture. nih.govrsc.org
Metabolite Identification: In metabolomics studies, these techniques are invaluable for identifying and characterizing metabolites derived from D-Sorbitol-¹³C₆,d₈. The unique correlation patterns serve as a fingerprint for each metabolite. rsc.org For instance, a combination of ¹H-¹³C HMBC, ¹H-¹H TOCSY, ¹H-¹H COSY, and ¹H-¹³C HSQC-TOCSY can be used to assign resonances of Amadori products formed from glucose. nih.gov
Enhanced Resolution: The use of the ¹³C chemical shift axis effectively separates overlapping proton signals, which is a common issue in the analysis of carbohydrates like sorbitol. blogspot.comnih.gov
An illustrative data table from an HSQC-TOCSY experiment on D-Sorbitol-¹³C₆,d₈ is presented below:
| ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | TOCSY Correlations (¹H ppm) |
| ~64 | ~3.6 | 3.7, 3.8 |
| ~72 | ~3.8 | 3.6, 3.7, 3.9 |
| ~74 | ~3.7 | 3.6, 3.8 |
This is a simplified representation. Actual spectra would show more complex correlation patterns.
Hyperpolarized NMR Applications in D-Sorbitol-¹³C₆,d₈ Tracing
A significant limitation of NMR spectroscopy is its relatively low sensitivity. nih.govuniv-nantes.fr Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (d-DNP) and Signal Amplification by Reversible Exchange (SABRE), can overcome this by dramatically increasing the NMR signal intensity, sometimes by several orders of magnitude. univ-nantes.frnih.gov
When applied to D-Sorbitol-¹³C₆,d₈, hyperpolarized NMR allows for the detection of this tracer and its metabolic products at very low concentrations, which is often necessary for in vivo studies. nih.govrsc.org The combination of ¹³C and deuterium labeling can further enhance the benefits of hyperpolarization. Deuteration can lead to longer relaxation times (T1), which helps to preserve the hyperpolarized state for a longer duration, allowing more time for data acquisition. rsc.org
Key Research Findings:
Enhanced Sensitivity: Hyperpolarized D-Sorbitol-¹³C₆,d₈ can be detected in real-time metabolic studies, providing dynamic information about flux through pathways like the polyol pathway.
Low Concentration Detection: The significant signal boost enables the quantification of D-Sorbitol-¹³C₆,d₈ and its metabolites at concentrations that would be undetectable by conventional NMR. nih.gov
Extended Observation Times: The presence of deuterium in D-Sorbitol-¹³C₆,d₈ can prolong the T1 relaxation times of the ¹³C nuclei, which is beneficial for extending the timeframe of hyperpolarized experiments. rsc.org
The following table shows hypothetical T1 relaxation times for hyperpolarized sorbitol species:
| Isotope | Catalyst | Hyperpolarized T1 (seconds) |
| ¹³C in D-Sorbitol-¹³C₆ | Catalyst A | ~11 |
| ¹³C in D-Sorbitol-¹³C₆,d₈ | Catalyst A | ~15 |
These values are for illustrative purposes and demonstrate the potential effect of deuteration on T1 times in hyperpolarized experiments.
Hybrid Analytical Approaches for Comprehensive D-Sorbitol-¹³C₆,d₈ Metabolomics
For a truly comprehensive understanding of the metabolic fate of D-Sorbitol-¹³C₆,d₈, a single analytical technique is often insufficient. Hybrid approaches that combine the strengths of different analytical platforms, such as NMR spectroscopy and mass spectrometry (MS), are increasingly being used in metabolomics. nih.gov
Tracer-based metabolomics using stable isotopes like in D-Sorbitol-¹³C₆,d₈ is a powerful method to track the distribution of the ¹³C label among various metabolic intermediates. nih.gov While NMR provides detailed structural and quantitative information, MS offers unparalleled sensitivity and the ability to detect a wide range of metabolites. sigmaaldrich.com
Key Research Findings:
Complementary Information: NMR can precisely determine the positional isotopomers, revealing which specific atoms in a metabolite are derived from the ¹³C₆-sorbitol tracer. nih.gov MS, particularly high-resolution MS, can accurately measure the mass shifts due to ¹³C incorporation, allowing for the quantification of labeled versus unlabeled pools of metabolites.
Pathway Elucidation: By combining NMR and MS data, researchers can construct a more complete picture of the metabolic pathways involving sorbitol. For instance, identifying a metabolite by its mass using MS and then confirming its structure and labeling pattern using multi-dimensional NMR provides a high degree of confidence in pathway mapping.
Improved Quantitative Accuracy: The use of isotopically labeled compounds like D-Sorbitol-¹³C₆,d₈ as internal standards in MS-based quantification leads to more accurate and precise measurements of endogenous metabolite concentrations. eurisotop.com
A workflow for a hybrid NMR/MS metabolomics study of D-Sorbitol-¹³C₆,d₈ might involve the following steps:
| Step | Technique | Purpose |
| 1 | LC-MS | Global profiling of metabolites and identification of mass shifts indicating ¹³C incorporation from the sorbitol tracer. |
| 2 | Targeted MS/MS | Fragmentation analysis to hypothesize the location of ¹³C labels within the metabolite structure. |
| 3 | 2D NMR (e.g., HSQC, HMBC) | Unambiguous structural confirmation of key metabolites and precise determination of the position of ¹³C labels. |
| 4 | Data Integration | Combining data from both platforms to reconstruct metabolic pathways and quantify fluxes. |
Applications of D Sorbitol 13c6,d8 in Quantitative Metabolic Flux Analysis Mfa
Theoretical Frameworks of 13C- and Deuterium-Based Metabolic Flux Analysisfrontiersin.orgfrontiersin.org
Metabolic flux analysis relies on the introduction of a substrate labeled with a stable isotope, like 13C or deuterium (B1214612), into a biological system. frontiersin.org As the labeled substrate is metabolized, the isotopes are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the flow of atoms through the metabolic network can be traced. frontiersin.orgresearchgate.net
The core of 13C-MFA involves creating a metabolic model that includes the biochemical reactions of central carbon metabolism. d-nb.info This model is then used to simulate the expected labeling patterns of metabolites for a given set of metabolic fluxes. The simulated patterns are compared to the experimentally measured labeling data, and the fluxes are adjusted until the best fit is achieved. frontiersin.org The elementary metabolite units (EMU) framework is a key computational method that simplifies the complex calculations involved in tracing isotope labeling in biochemical networks. frontiersin.org
Deuterium-based MFA offers complementary information to 13C-MFA. Deuterium from labeled water (D2O) or other deuterated tracers can be incorporated into metabolites through various enzymatic reactions, providing insights into redox metabolism and the activity of specific dehydrogenases. The combination of 13C and deuterium labeling can provide a more comprehensive picture of metabolic fluxes.
D-Sorbitol-13C6,d8 as a Tracer for Polyol Pathway Flux Quantificationcreative-proteomics.com
The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic route that converts glucose to fructose (B13574). nih.gov Under normal physiological conditions, this pathway is responsible for converting a small percentage of intracellular glucose. biorxiv.org The first and rate-limiting step is the reduction of glucose to sorbitol by aldose reductase, a reaction that utilizes NADPH. nih.gov The second step is the oxidation of sorbitol to fructose by sorbitol dehydrogenase, which produces NADH. nih.gov
Table 1: Key Enzymes and Reactions of the Polyol Pathway
| Enzyme | Substrate | Product | Cofactor |
| Aldose Reductase | Glucose | Sorbitol | NADPH |
| Sorbitol Dehydrogenase | Sorbitol | Fructose | NAD+ |
Elucidation of Central Carbon Metabolism Pathways utilizing D-Sorbitol-13C6,d8creative-proteomics.comisotope.com
Central carbon metabolism (CCM) encompasses the primary pathways for energy production and the synthesis of biomass precursors. creative-proteomics.com These pathways include glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. creative-proteomics.comcreative-proteomics.com this compound, after its conversion to labeled fructose, can enter glycolysis and its downstream pathways. The 13C and deuterium labels from the tracer are distributed throughout the intermediates of central metabolism.
By analyzing the mass isotopomer distributions of key metabolites such as pyruvate (B1213749), lactate, and amino acids derived from TCA cycle intermediates, researchers can deduce the relative contributions of different pathways. shimadzu.com For instance, the labeling pattern of pyruvate can distinguish between its formation through glycolysis versus the pentose phosphate pathway. shimadzu.com This information is critical for understanding how cells allocate carbon resources under various physiological or pathological conditions.
Table 2: Major Pathways of Central Carbon Metabolism
| Pathway | Primary Function |
| Glycolysis | Breakdown of glucose for energy and precursor molecules. |
| Pentose Phosphate Pathway | Production of NADPH and precursors for nucleotide synthesis. |
| Tricarboxylic Acid (TCA) Cycle | Complete oxidation of acetyl-CoA for energy production. |
Assessment of De Novo Synthesis Rates and Carbon Routing with D-Sorbitol-13C6,d8frontiersin.org
De novo synthesis refers to the creation of complex molecules from simple precursors. Isotope tracers like this compound are instrumental in quantifying the rates of these synthetic pathways. As the labeled carbons and deuteriums from the tracer are incorporated into biomass components such as fatty acids, amino acids, and nucleotides, the rate of their synthesis can be determined by measuring the enrichment of the label over time.
Isotopomer spectral analysis (ISA) is a method frequently used to analyze de novo fatty acid synthesis from 13C-labeled substrates. d-nb.info By examining the mass isotopomer distribution of fatty acids, the fractional contribution of the labeled tracer to the lipogenic acetyl-CoA pool can be quantified. d-nb.info This provides a direct measure of how carbon from a specific source, in this case, sorbitol, is routed towards lipid synthesis.
Computational Modeling and Simulation in this compound-based MFA Studiesfrontiersin.orgcreative-proteomics.comdrziweidai.com
Computational modeling is an indispensable component of MFA studies. frontiersin.org The process begins with the construction of a metabolic network model that includes all relevant biochemical reactions. d-nb.info This model mathematically describes the flow of isotopes through the network. Software packages based on frameworks like the EMU are then used to simulate the expected labeling patterns of metabolites for a given set of fluxes. frontiersin.org
These simulations are compared to the experimental data obtained from mass spectrometry analysis of samples from this compound tracing experiments. Statistical methods are employed to find the flux distribution that best explains the measured labeling patterns. This iterative process of modeling, simulation, and comparison allows for the precise quantification of intracellular metabolic fluxes. drziweidai.com Furthermore, computational models can be used for experimental design, helping to select the optimal tracer and measurement set to maximize the accuracy of the resulting flux map. drziweidai.com
D Sorbitol 13c6,d8 in the Elucidation of Specific Biochemical Pathways and Regulation
Investigating D-Sorbitol Biosynthesis and Catabolism Pathways using Isotopic Tracers
Isotopic tracers are instrumental in delineating the origins and metabolic fate of D-sorbitol. By introducing labeled precursors into biological systems, researchers can follow the isotopic label as it is incorporated into sorbitol and its subsequent metabolic products.
The primary route for D-sorbitol synthesis in many organisms is the reduction of glucose. This reaction is catalyzed by the enzyme aldose reductase. Conversely, D-sorbitol can be oxidized to fructose (B13574) by sorbitol dehydrogenase. Studies utilizing ¹³C-labeled glucose and fructose have demonstrated their direct conversion to ¹³C-labeled D-sorbitol. When ¹³C-labeled glucose is used, the label appears in D-sorbitol, confirming the activity of the aldose reductase pathway. Similarly, introducing ¹³C-labeled fructose can trace the reverse reaction catalyzed by sorbitol dehydrogenase, leading to the formation of labeled sorbitol.
Table 1: Key Enzymes in Sorbitol Production from Hexoses
| Precursor | Enzyme | Product |
| D-Glucose | Aldose Reductase | D-Sorbitol |
| D-Sorbitol | Sorbitol Dehydrogenase | D-Fructose |
Beyond the direct conversion from hexoses, D-sorbitol can also be synthesized from other precursors like pentoses and glycerol (B35011). Research using ¹³C-labeled D-ribose and glycerol has shown that these molecules can contribute to the D-sorbitol pool. These precursors enter metabolic pathways that generate intermediates, such as D-glyceraldehyde, which can then be used to synthesize D-sorbitol. The appearance of the ¹³C label in D-sorbitol from these starting materials highlights the metabolic flexibility and interconnectedness of carbohydrate metabolism.
The use of isotopic tracers allows for the study of the dynamic interconversion between D-sorbitol and other carbohydrates. The aldose reductase and sorbitol dehydrogenase enzymes facilitate a readily reversible pathway between glucose, sorbitol, and fructose. By employing isotopically labeled compounds, the rates and directionality of these conversions can be quantified under different physiological conditions. For instance, in states of high glucose, the flux towards sorbitol production via aldose reductase can be monitored. Conversely, the utilization of sorbitol and its conversion to fructose can be tracked.
Interplay of D-Sorbitol Metabolism with Primary Metabolic Networks
The metabolism of D-sorbitol is not an isolated pathway but is intricately linked with central metabolic networks, including glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate (B84403) pathway.
D-sorbitol metabolism is directly connected to glycolysis and gluconeogenesis through its conversion to fructose. Fructose can be phosphorylated to fructose-6-phosphate (B1210287), which is a key intermediate in the glycolytic pathway. This allows the carbon backbone of sorbitol to be utilized for energy production through glycolysis or for the synthesis of glucose via gluconeogenesis. Isotopic labeling studies can trace the flow of carbon atoms from D-sorbitol into glycolytic and gluconeogenic intermediates and end-products, providing quantitative data on the contribution of sorbitol to these central pathways.
The sorbitol pathway is also linked to the pentose phosphate pathway (PPP). The conversion of glucose to sorbitol by aldose reductase consumes NADPH, a key product of the PPP. Conversely, the PPP is a major source of the NADPH required for this reaction. This mutual dependency suggests a regulatory interplay between the two pathways. Isotopic tracer studies can elucidate the extent of this interplay by monitoring the flux of labeled glucose through both the sorbitol pathway and the PPP under various metabolic conditions. For example, increased activity of the sorbitol pathway may necessitate an increased flux through the PPP to regenerate NADPH.
Integration with the Tricarboxylic Acid (TCA) Cycle
The use of stable isotope-labeled compounds is a cornerstone of metabolic flux analysis, enabling researchers to trace the path of atoms through complex biochemical networks. D-Sorbitol-13C6,d8, a deuterated and fully carbon-13 labeled version of sorbitol, serves as a powerful tool to investigate the integration of the polyol pathway with central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle.
When introduced into a biological system, this compound is first metabolized by sorbitol dehydrogenase to produce 13C6-labeled fructose. This labeled fructose can then be phosphorylated to fructose-6-phosphate and enter the glycolytic pathway. As the 13C6-fructose-6-phosphate is catabolized through glycolysis, it results in the formation of two molecules of [U-13C3]pyruvate. This labeled pyruvate (B1213749) can then enter the mitochondria and be converted to [1,2-13C2]acetyl-CoA by pyruvate dehydrogenase, which subsequently enters the TCA cycle.
The incorporation of the 13C atoms from this compound into the intermediates of the TCA cycle can be monitored over time using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By analyzing the mass isotopologue distribution of TCA cycle intermediates like citrate (B86180), α-ketoglutarate, succinate, fumarate, and malate, the flux of carbon from sorbitol into the TCA cycle can be quantified. nih.govresearchgate.netresearchgate.net
Detailed Research Findings:
While specific studies utilizing this compound for this exact purpose are not extensively documented in publicly available literature, the principles of 13C metabolic flux analysis allow for a clear projection of the expected outcomes. For instance, the detection of M+2, M+4, or M+6 isotopologues of citrate would provide direct evidence of the entry and subsequent turns of the 13C-labeled acetyl-CoA derived from this compound within the TCA cycle. researchgate.net
This approach can be particularly insightful in disease states characterized by altered glucose metabolism, such as diabetes or cancer. mdpi.com By tracing the fate of sorbitol-derived carbons, researchers can elucidate the extent to which the polyol pathway contributes to cellular energy production and biosynthetic processes under various physiological and pathological conditions.
Table 1: Hypothetical Mass Isotopologue Distribution of TCA Cycle Intermediates after Incubation with this compound
| TCA Cycle Intermediate | M+0 (Unlabeled Fraction) | M+2 (from one turn) | M+3 (from anaplerosis) | M+4 (from two turns) |
|---|---|---|---|---|
| Citrate | 60% | 25% | 5% | 10% |
| α-Ketoglutarate | 65% | 20% | 5% | 10% |
| Succinate | 70% | 15% | 5% | 10% |
| Malate | 68% | 18% | 7% | 7% |
Interaction with the Hexosamine Biosynthetic Pathway
The Hexosamine Biosynthetic Pathway (HBP) is a crucial metabolic route that branches off from glycolysis, utilizing fructose-6-phosphate to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). mdpi.com UDP-GlcNAc is an essential substrate for protein and lipid glycosylation, processes that are vital for numerous cellular functions. Given that D-Sorbitol is metabolized to fructose, this compound can be employed to trace the contribution of the polyol pathway to the HBP.
Following its conversion to 13C6-fructose, this compound can be phosphorylated to 13C6-fructose-6-phosphate. A portion of this labeled intermediate can then be shunted into the HBP. The subsequent enzymatic steps of the HBP would lead to the formation of UDP-N-acetyl-[U-13C6]glucosamine. The incorporation of the 13C label into UDP-GlcNAc and other downstream products of the HBP can be quantitatively measured by mass spectrometry. nih.gov
Detailed Research Findings:
The use of isotopically labeled glucose has been instrumental in delineating the flux through the HBP in various cell types and tissues. nih.gov By analogy, this compound provides a unique opportunity to investigate how the polyol pathway specifically fuels the HBP, particularly under conditions of high sorbitol production, such as hyperglycemia. frontiersin.org This can help in understanding the pathophysiology of diseases where HBP dysregulation is implicated, including diabetes and neurodegenerative disorders.
For example, an increase in the M+6 isotopologue of UDP-GlcNAc following the administration of this compound would directly quantify the flux of carbon from sorbitol into the HBP. This information is critical for understanding the interplay between different glucose-utilizing pathways and their roles in cellular homeostasis and disease.
Table 2: Expected Labeling Patterns in Hexosamine Biosynthetic Pathway Intermediates from this compound
| HBP Intermediate | Expected Labeled Isotopologue | Significance |
|---|---|---|
| Fructose-6-Phosphate | M+6 | Direct precursor from sorbitol metabolism |
| Glucosamine-6-Phosphate | M+6 | First committed step of the HBP |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | M+6 | End product of the HBP, used for glycosylation |
Enzymatic Activity Profiling using this compound as a Substrate
Aldose Reductase Activity Assessment
Aldose reductase is the first and rate-limiting enzyme of the polyol pathway, catalyzing the reduction of glucose to sorbitol. austinpublishinggroup.commdpi.com While its primary physiological role is the reduction of a wide range of aldehydes, its activity on glucose is significantly enhanced during hyperglycemia. The activity of aldose reductase is typically assayed by monitoring the consumption of its cofactor, NADPH. However, the use of isotopically labeled substrates like this compound can offer more direct and sensitive methods for assessing the reverse reaction, or for use in competitive binding assays.
While the forward reaction (glucose to sorbitol) is predominant in vivo, studying the reverse reaction (sorbitol to glucose) can provide valuable insights into the enzyme's kinetics and inhibition. By incubating purified aldose reductase with this compound and NADP+, the production of 13C6-glucose can be monitored by mass spectrometry. The high sensitivity and specificity of MS allow for precise quantification of the enzymatic activity even at low substrate concentrations.
Furthermore, the presence of both 13C and deuterium (B1214612) labels in this compound makes it an ideal substrate for kinetic isotope effect (KIE) studies. The KIE can provide detailed information about the transition state of the enzymatic reaction and the mechanism of catalysis, which is invaluable for the design of specific and potent inhibitors.
Detailed Research Findings:
Table 3: Kinetic Parameters of Aldose Reductase with Hypothetical Substrates
| Substrate | Km (mM) | Vmax (μmol/min/mg) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| D-Sorbitol | 1.2 | 0.5 | N/A |
| D-Sorbitol-d8 | 1.2 | 0.35 | 1.43 |
| This compound | 1.2 | 0.35 | 1.43 |
Note: The data in this table is hypothetical and for illustrative purposes.
Sorbitol Dehydrogenase Activity Measurement
Sorbitol dehydrogenase catalyzes the second step in the polyol pathway, the oxidation of sorbitol to fructose, using NAD+ as a cofactor. austinpublishinggroup.com The activity of this enzyme is crucial for the further metabolism of sorbitol. Traditional assays for sorbitol dehydrogenase activity measure the production of NADH spectrophotometrically. bioassaysys.comassaygenie.comnipro.co.jp While effective, these methods can be prone to interference from other cellular dehydrogenases.
The use of this compound as a substrate offers a highly specific and sensitive alternative for measuring sorbitol dehydrogenase activity. By incubating the enzyme or a biological sample with this compound and NAD+, the reaction product, 13C6-fructose, can be accurately quantified using liquid chromatography-mass spectrometry (LC-MS). This method provides a direct measurement of the product formation and is less susceptible to interference than indirect spectrophotometric assays.
Detailed Research Findings:
The specificity of sorbitol dehydrogenase for various polyol substrates has been studied, but the use of multiply labeled substrates like this compound for routine activity measurements is a more recent advancement driven by the accessibility of mass spectrometry. austinpublishinggroup.com This approach allows for the measurement of enzymatic activity in complex biological matrices, such as cell lysates or tissue homogenates, with high precision. The stable isotope-labeled product can be easily distinguished from any endogenous unlabeled fructose, providing a clear and unambiguous signal for quantification. This is particularly advantageous when studying the enzyme in systems where the baseline levels of fructose may be high or variable.
Table 4: Comparison of Assay Methods for Sorbitol Dehydrogenase Activity
| Assay Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Spectrophotometric | Measures the increase in absorbance at 340 nm due to NADH production. sekisuidiagnostics.com | Simple, inexpensive, and widely available. | Prone to interference from other dehydrogenases and colored compounds in the sample. |
| LC-MS with this compound | Directly quantifies the formation of 13C6-fructose. | Highly specific and sensitive, not affected by interfering substances, allows for use in complex samples. | Requires specialized equipment (LC-MS) and can be more expensive. |
D Sorbitol 13c6,d8 As an Internal Standard in Quantitative Metabolomics Research
Principles of Internal Standardization in High-Throughput Metabolite Quantification
Internal standardization is a technique used in analytical chemistry to correct for the loss of analyte during sample preparation and analysis. scioninstruments.com An internal standard (IS) is a compound that is added in a known amount to all samples, standards, and blanks at the beginning of the analytical process. scioninstruments.comnih.gov The ideal IS is chemically similar to the analyte of interest but distinguishable by the analytical instrument. scioninstruments.com
In mass spectrometry-based metabolomics, stable isotope-labeled (SIL) compounds are considered the gold standard for internal standardization. nih.govchemrxiv.org This approach, known as isotope dilution mass spectrometry (IDMS), utilizes compounds where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or deuterium (B1214612) for hydrogen). isolife.nlnih.gov D-Sorbitol-13C6,d8 is a SIL version of D-Sorbitol, where six carbon atoms are ¹³C and eight hydrogen atoms are deuterium.
The fundamental principle of IDMS is that the SIL standard has nearly identical physicochemical properties to its unlabeled, or endogenous, counterpart. isolife.nl This means it behaves similarly during sample extraction, derivatization, chromatography, and ionization. nih.gov Because the SIL standard and the analyte are affected in the same way by variations in the procedure, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate. thermofisher.comscioninstruments.com Quantification is therefore based on the ratio of the peak area of the analyte to the peak area of the internal standard, which corrects for analytical variability. scioninstruments.com
Table 1: Key Characteristics of an Ideal Internal Standard in Metabolomics
| Characteristic | Description | Rationale |
| Chemical Similarity | Should be structurally and chemically analogous to the analyte. | Ensures similar behavior during sample preparation and analysis (e.g., extraction efficiency, chromatographic retention, ionization response). scioninstruments.com |
| Isotopic Labeling | Contains stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) causing a mass shift. | Allows the mass spectrometer to distinguish the standard from the endogenous analyte. A mass shift of at least 3 Da is recommended. thermofisher.com |
| Purity | High chemical and isotopic purity. | Prevents interference from impurities and ensures accurate quantification. thermofisher.com |
| Absence in Sample | Should not be naturally present in the biological sample being analyzed. | Avoids inflation of the standard's signal. scioninstruments.com |
| Co-elution | Elutes at the same time as the analyte in chromatography. | Ensures both compounds experience the same matrix effects at the same time. thermofisher.comnih.gov |
Mitigation of Matrix Effects and Analytical Variability in Complex Samples
Biological samples such as plasma, urine, or tissue extracts are incredibly complex mixtures. researchgate.net This complexity gives rise to a phenomenon known as the "matrix effect," which is a major challenge in liquid chromatography-mass spectrometry (LC-MS) based metabolomics. nih.govchemrxiv.org The matrix effect refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. nih.gov This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification. nih.gov
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. thermofisher.com Because the labeled standard co-elutes and is chemically identical to the endogenous D-Sorbitol, it experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the endogenous analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively canceled out. thermofisher.com
Analytical variability can also arise from other sources, including:
Sample Preparation: Inconsistencies in extraction efficiency or sample handling between different samples. isolife.nl
Instrument Performance: Fluctuations in the mass spectrometer's sensitivity or the liquid chromatography system's performance over time. iroatech.com
Run-to-Run Variation: Differences in results obtained at different times or by different operators. isolife.nl
Adding the internal standard at the earliest possible stage of the sample preparation process ensures that it accounts for variations throughout the entire workflow. nih.gov Any loss of analyte during extraction, for instance, will be mirrored by a proportional loss of the internal standard, preserving the accuracy of the final concentration calculation based on their ratio. isolife.nl
Enhancing Reproducibility and Accuracy of Metabolite Measurements
The ultimate goal of using an internal standard like this compound is to improve the quality of quantitative data. By correcting for matrix effects and other sources of analytical variability, SIL standards significantly enhance both the reproducibility and accuracy of metabolite measurements. thermofisher.comiroatech.com
Reproducibility refers to the consistency of results from repeated measurements of the same sample. In large-scale metabolomics studies, samples are often analyzed in multiple batches over several days. nih.gov Instrument performance can drift during this time, leading to systematic errors. An internal standard corrects for this drift, ensuring that the data is comparable across different batches and even between different laboratories. isolife.nlnih.gov
Accuracy is the closeness of a measured value to the true value. By minimizing errors from matrix effects and sample processing, the analyte-to-internal standard ratio provides a much more accurate reflection of the true metabolite concentration than the analyte signal alone. nih.gov Studies have demonstrated that IS-based calibration methods are clearly superior to calibrations without an internal standard, properly correcting for outliers and improving the linearity of the response. isolife.nl
Table 2: Impact of Internal Standardization on Quantitative Performance
| Performance Metric | Without Internal Standard | With Stable Isotope-Labeled Internal Standard |
| Accuracy | Compromised by matrix effects and inconsistent analyte recovery. nih.gov | High, as matrix effects and recovery losses are corrected. thermofisher.comnih.gov |
| Precision (Reproducibility) | Lower, susceptible to instrument drift and run-to-run variability. isolife.nlnih.gov | High, as systematic variations are normalized by the IS ratio. scioninstruments.com |
| Linearity | Can be poor due to uncorrected matrix effects. isolife.nl | Improved, as the response ratio is more directly proportional to concentration. chemrxiv.org |
| Limit of Quantification | Higher, as signal suppression can mask low-level analytes. | Lower, as signal normalization allows for more confident measurement of low signals. thermofisher.com |
Research Applications of D Sorbitol 13c6,d8 in Diverse Biological Systems
In Vitro Cellular and Tissue Culture Models for Metabolic Research
In vitro models, including cell and tissue cultures, are fundamental to metabolic research, offering a controlled environment to study cellular processes. The use of labeled compounds like D-Sorbitol-13C6,d8 in these systems allows for precise tracking of metabolic pathways.
For instance, studies on bovine lenses incubated in a high-glucose medium containing 13C-labeled glucose have demonstrated the accumulation of labeled sorbitol. nih.gov This provides a model for understanding the metabolic changes that can occur in conditions of high glucose, such as diabetes. nih.gov Using chemical shift imaging (CSI), researchers were able to observe the spatial and temporal distribution of labeled glucose and sorbitol within the lens tissue. nih.gov The level of labeled glucose was found to increase rapidly throughout the lens and then gradually decrease, while sorbitol levels increased and remained stable over a six-day period. nih.gov
Similarly, in cancer research, stable isotope tracing with [U-13C] glucose has been employed to investigate how cellular metabolism responds to mechanical cues from the extracellular matrix. biologists.com These studies have shown that increased matrix stiffness leads to a higher influx of glucose and an increased production of glucose-derived sorbitol. biologists.com This suggests a link between the physical environment of a cell and its metabolic pathways, with sorbitol potentially acting as a crowding agent that influences cellular processes. biologists.combiorxiv.org
Interactive Table: Key Findings from In Vitro Studies with Labeled Sorbitol
| Biological System | Labeled Compound | Key Findings | Reference |
|---|---|---|---|
| Bovine Lenses | 13C-labeled glucose | Accumulation of labeled sorbitol in response to high glucose conditions. | nih.gov |
| Cancer Cell Lines | [U-13C] glucose | Increased matrix stiffness leads to higher levels of glucose-derived sorbitol. | biologists.com |
Ex Vivo and In Vivo Animal Models for Systemic Metabolic Investigations (e.g., Rabbit Renal Papillary Tissue)
Animal models are crucial for understanding how metabolic processes function at a systemic level. The use of labeled sorbitol in these models provides valuable information on its absorption, distribution, and metabolic fate.
In a study involving rabbit renal papillary tissue, suspensions were incubated with various 13C-labeled substrates, including D-[6-13C]glucose and D-[1-13C]fructose. nih.gov The results, analyzed using 13C NMR spectroscopy, showed that these substrates were converted to 13C-labeled D-sorbitol, confirming the activity of the aldose reductase and sorbitol dehydrogenase pathways in this tissue. nih.gov Further studies with [3-13C]alanine and [2-13C]pyruvate indicated that renal papillary tissue also possesses gluconeogenic activity, leading to the labeling of sorbitol. nih.gov
Research in rats using 14C-labeled sorbitol has shown that orally administered sorbitol is almost completely absorbed and rapidly converted to fructose (B13574) and glucose in the liver. nih.gov This study also found an accumulation of sorbitol and fructose in the lens of the eye over a 14-day period. nih.gov These findings highlight the systemic distribution and metabolism of sorbitol. nih.gov
Interactive Table: Summary of Animal Model Studies with Labeled Sorbitol
| Animal Model | Labeled Compound | Tissue/Organ Investigated | Key Findings | Reference |
|---|---|---|---|---|
| Rabbit | D-[6-13C]glucose, D-[1-13C]fructose | Renal Papillary Tissue | Direct conversion to D-sorbitol via aldose reductase and sorbitol dehydrogenase pathways. | nih.gov |
| Rabbit | [3-13C]alanine, [2-13C]pyruvate | Renal Papillary Tissue | Indication of gluconeogenic activity leading to labeled sorbitol. | nih.gov |
| Rat | [14C]sorbitol | Serum, Liver, Lens | Complete absorption of oral sorbitol, rapid conversion to fructose and glucose, and accumulation in the lens. | nih.gov |
Plant and Microbial Metabolomics Studies utilizing Labeled Sorbitol (e.g., Microalgae, Plant Leaf Samples)
Metabolomics studies in plants and microbes often utilize labeled compounds to trace metabolic pathways and understand their regulation. Sorbitol is a key photosynthetic product in many plant species and plays a role in the stress response of some microorganisms. uga.edunih.gov
In the field of plant metabolomics, stable isotope-labeled standards, including D-Sorbitol (U-13C6), are used to improve the accuracy of metabolite quantification. eurisotop.com These standards help to distinguish biologically derived metabolites from experimental noise. eurisotop.com For example, in studies of sour cherry, radiolabeled sorbitol has been used to investigate sorbitol transport in developing fruit and leaf sink tissues. nih.gov
In microalgae, labeled sorbitol is used as an internal standard in metabolomics research to ensure the reliability of results. nih.govmpg.de Studies on microalgae like Chlamydomonas reinhardtii under nitrogen stress have shown an increase in the abundance of sorbitol, suggesting its role in the plant's response to nutrient deprivation. researchgate.net Similarly, research on the microalga Diplosphaera chodatii has focused on its synthesis of sorbitol as a protective mechanism against desiccation. nih.gov
Interactive Table: Applications of Labeled Sorbitol in Plant and Microbial Metabolomics
| Organism | Labeled Compound | Research Focus | Key Findings | Reference |
|---|---|---|---|---|
| Sour Cherry | 14C-labeled sorbitol | Sorbitol transport | Identified carrier-mediated process for sorbitol transport in sink tissues. | nih.gov |
| Microalgae (general) | 13C-sorbitol | Internal standard | Ensures reliability of metabolomics data. | nih.govmpg.de |
| Chlamydomonas reinhardtii | Not specified | Nitrogen stress response | Increased abundance of sorbitol under nitrogen stress. | researchgate.net |
| Diplosphaera chodatii | Not specified | Desiccation tolerance | Synthesizes and accumulates sorbitol for protection. | nih.gov |
Mechanistic Studies of Metabolic Perturbations and Adaptation
Labeled sorbitol is instrumental in studying how metabolic pathways are perturbed and how organisms adapt to these changes. These studies provide insights into disease mechanisms and the development of potential therapeutic strategies.
In the context of uropathogenic E. coli infections, studies have suggested that sorbitol may be a major carbon source during intracellular infection in the urinary tract. frontiersin.org This indicates a metabolic adaptation of the bacteria to the host environment. frontiersin.org
Research on the regulation of gene expression in Bacillus licheniformis has utilized a sorbitol-activated system to control nitrogen metabolism. oup.com This demonstrates how an external stimulus like sorbitol can be used to modulate metabolic pathways for biotechnological applications. oup.com
Furthermore, studies have shown that environmental stresses can impact polyol metabolism. biorxiv.org For example, mechanical stress on cells can lead to an accumulation of sorbitol, which in turn can influence cellular functions by acting as a crowding agent. biologists.combiorxiv.org This highlights the intricate link between the physical environment and metabolic adaptation.
Interactive Table: Insights from Mechanistic Studies with Labeled Sorbitol
| Biological Context | Organism/System | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Intracellular Infection | Uropathogenic E. coli | Sorbitol as a potential carbon source. | Metabolic adaptation to the host environment. | frontiersin.org |
| Gene Regulation | Bacillus licheniformis | Sorbitol-activated system to control nitrogen metabolism. | Potential for biotechnological applications. | oup.com |
| Mechanical Stress | Cellular models | Mechanical stress induces sorbitol accumulation. | Sorbitol acts as a mechanosensitive metabolite influencing cellular functions. | biologists.combiorxiv.org |
Methodological Design and Computational Challenges in D Sorbitol 13c6,d8 Tracing Studies
Experimental Design Considerations for Isotopic Tracer Experiments
The design of an isotopic tracer experiment is critical for obtaining meaningful and interpretable data. When using D-Sorbitol-13C6,d8, several factors must be carefully considered to maximize the information gained from the study.
A primary consideration is the choice of the isotopic tracer itself. The selection of a tracer like this compound, which is uniformly labeled with thirteen carbon-13 isotopes and contains eight deuterium (B1214612) atoms, provides a distinct mass shift that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ckisotopes.com This high degree of labeling helps to distinguish the tracer and its downstream metabolites from their naturally abundant, unlabeled counterparts.
The experimental setup, including the biological system and conditions, is also paramount. For instance, in studies involving cell cultures, achieving isotopic stationarity, where the label is fully incorporated into the metabolites of interest, is often a key goal. nih.gov This typically requires a defined number of cell divisions in the presence of the labeled substrate. nih.gov The concentration of the tracer and the duration of the labeling experiment must be optimized to ensure sufficient incorporation without causing metabolic perturbations.
Furthermore, the selection of appropriate control groups is essential for a robust experimental design. This may include a vehicle control group and groups treated with unlabeled sorbitol to account for any metabolic effects of the substrate itself, independent of the isotopic label. ckisotopes.com Serial sampling over time can also provide valuable kinetic information about metabolic fluxes. ckisotopes.com
Strategies for Sample Preparation and Metabolite Extraction
The journey from a biological sample to analyzable data is fraught with potential pitfalls, making robust sample preparation and metabolite extraction strategies essential. The goal is to efficiently extract the metabolites of interest, including this compound and its metabolic products, while minimizing degradation and contamination.
A common first step is to quench metabolic activity rapidly, often by flash-freezing the sample in liquid nitrogen. chromservis.eu This is crucial to halt enzymatic reactions and preserve the metabolic state at the time of collection. Following quenching, various extraction methods can be employed. These often involve the use of organic solvents, such as methanol (B129727) or acetone, to precipitate proteins and solubilize metabolites. chromservis.euckisotopes.com The choice of solvent system should be tailored to the specific properties of the metabolites under investigation.
The inclusion of internal standards is a critical component of the extraction process. google.com These are compounds of known concentration, often isotopically labeled themselves (but distinct from the tracer), that are added to the sample at the beginning of the preparation workflow. google.com They help to control for variability in extraction efficiency and sample handling, enabling more accurate quantification of the target metabolites. google.com For example, in studies analyzing sorbitol, a deuterated version like sorbitol-d8 might be used as an internal standard. escholarship.org
For complex biological matrices like plasma or tissue, sample cleanup and fractionation may be necessary to remove interfering substances and enrich for the metabolites of interest. ckisotopes.comdcu.ie Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction can be employed for this purpose.
Bioinformatic Tools and Computational Algorithms for Isotopic Data Analysis
The analysis of data from isotopic tracer studies presents a significant computational challenge due to the complexity of the datasets. science.gov Mass spectrometry, the primary analytical technique used, generates vast amounts of data containing information on the mass-to-charge ratio and intensity of thousands of ions. buchem.com Specialized bioinformatic tools and algorithms are required to process this raw data, identify labeled metabolites, and quantify their isotopic enrichment.
Several software platforms are available to aid in this process. These tools can perform tasks such as peak picking, noise reduction, and chromatogram alignment. For isotopic analysis, specific algorithms are needed to calculate the mass shift caused by the incorporation of heavy isotopes and to determine the relative abundance of different isotopologues (molecules of the same compound that differ only in their isotopic composition). ckisotopes.com
One of the key challenges is to distinguish true metabolic products from background noise and analytical artifacts. Network-based algorithms, such as AddClique, have been developed to systematically identify adducts (ions formed by the association of a metabolite with other molecules) and differentiate them from distinct metabolites. metabolomics2016.org This is crucial for accurate interpretation of the mass spectra.
For quantitative analysis, tools like Census can calculate the atomic percent enrichment of a stable isotope within a peptide or metabolite, providing a measure of the extent of label incorporation. ckisotopes.com The Integrated Proteomics Pipeline (IP2) is another platform that supports the analysis of quantitative data from stable isotope labeling experiments and includes statistical tools for comparing different sample groups. ckisotopes.com
Validation and Refinement of Metabolic Models in Isotope Tracing
Metabolic flux analysis (MFA) is a powerful technique that uses isotopic labeling data to quantify the rates (fluxes) of metabolic reactions. nih.gov This approach relies on the use of a mathematical model of the metabolic network. nih.gov A critical and often challenging step in MFA is the selection and validation of this model. plos.org
The process of model selection involves deciding which reactions and metabolic compartments to include in the model. nih.gov An overly simplistic model may fail to capture the true complexity of the metabolic system, leading to inaccurate flux estimates. plos.org Conversely, an overly complex model can lead to overfitting, where the model describes the noise in the data rather than the underlying biological reality. plos.org
To address this, validation-based model selection methods have been proposed. plos.org These methods involve splitting the experimental data into two sets: an estimation dataset used to fit the model parameters, and a validation dataset used to assess the model's predictive power. plos.org This approach helps to ensure that the chosen model is not only consistent with the data used to build it but can also accurately predict the outcomes of independent experiments. plos.org
The refinement of metabolic models is an iterative process. Discrepancies between the model predictions and the experimental data can highlight gaps in our understanding of the metabolic network and guide further experimental investigation. plos.org For example, an isotope tracing study in human mammary epithelial cells used a validation-based approach to identify the importance of the pyruvate (B1213749) carboxylase reaction in their metabolic model. plos.org
Overcoming Analytical Hurdles in Complex Metabolomic Datasets
The analysis of metabolomic data, particularly from isotope tracing studies, is often complicated by a number of analytical hurdles. The sheer complexity of the metabolome, with its wide range of compound classes and concentrations, presents a significant challenge. science.gov
One major issue is the presence of systematic errors, which can arise from various stages of the experimental workflow, from sample preparation to data acquisition. metabolomics2016.org Machine learning tools, such as Systematical Error Removal using Random Forest (SERRF) and Systematical Error Removal using Denoising Autoencoder (SERDA), have been developed to identify and correct for these errors, improving the precision and reliability of the data. escholarship.org
Another challenge is the limited coverage of targeted metabolomics methods, which focus on a predefined set of known metabolites. science.gov To address this, new strategies like SWATHtoMRM have been developed. This approach uses the broad coverage of SWATH-MS (Sequential Window Acquisition of all THeoretical fragment ion spectra) to generate a large library of MRM (Multiple Reaction Monitoring) transitions, enabling the targeted analysis of a much larger number of metabolites. science.gov
The chemical derivatization of metabolites, often required for analysis by gas chromatography-mass spectrometry (GC-MS), can introduce additional complexity. escholarship.org A single metabolite can form multiple derivatives, each producing a different signal in the mass spectrometer. metabolomics2016.org Careful data analysis is required to correctly identify and quantify all forms of a given metabolite.
Finally, the integration of data from multiple analytical platforms is often necessary to obtain a comprehensive view of the metabolome. escholarship.org This requires sophisticated data processing and alignment strategies to combine data from different instruments and experimental runs into a single, cohesive dataset.
Future Trajectories and Advanced Methodologies for D Sorbitol 13c6,d8 Research
Innovations in Isotopic Labeling Synthesis and Purification
The synthesis of D-Sorbitol-13C6,d8 and other stable isotope-labeled compounds is a critical aspect of their application in research. symeres.com Two primary methods are employed for incorporating isotopes into organic molecules. The first involves using commercially available precursors that already contain the desired isotopes, followed by chemical synthesis to produce the final labeled compound. The second method, particularly for deuterium (B1214612) labeling, utilizes hydrogen/deuterium exchange reactions. symeres.com
Advances in these synthetic methodologies are crucial for improving the purity and yield of this compound. Innovations in purification techniques are also essential to ensure the high chemical purity required for sensitive research applications. For instance, Cambridge Isotope Laboratories, Inc. (CIL) is a major producer of stable isotope-labeled compounds, including various forms of labeled D-Sorbitol, and employs advanced analytical techniques to ensure product quality. otsuka.co.jpshoko-sc.co.jpchemie-brunschwig.ch
Future research in this area will likely focus on developing more efficient and cost-effective synthetic routes. This could involve the use of novel catalysts or enzymatic processes to achieve higher specificity and yield in the labeling reactions. Furthermore, improvements in purification technologies, such as advanced chromatographic techniques, will be vital for producing this compound with the highest possible isotopic and chemical purity, which is essential for accurate and reliable experimental results.
Evolution of Analytical Instrumentation for Enhanced Sensitivity and Resolution
The detection and quantification of this compound and its metabolites rely heavily on sophisticated analytical instrumentation. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used for this purpose. chromservis.eu Recent advancements in these technologies have significantly enhanced the ability to analyze metabolites with high accuracy from very small biological samples. chromservis.eu
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for metabolomics research. nih.gov The development of techniques like atmospheric-pressure chemical ionization (APCI) has been shown to improve sensitivity and reduce matrix effects in the analysis of sorbitol in complex biological samples like human nerve tissues. researchgate.net Furthermore, the use of ultra-high-performance liquid chromatography (UHPLC) can simplify sample preparation and improve the throughput of analysis. researchgate.net
Future developments in analytical instrumentation will likely focus on further increasing sensitivity and resolution. This will enable the detection of even lower abundance metabolites and provide more detailed information about the isotopic labeling patterns. Innovations in ionization techniques and mass analyzers will continue to push the boundaries of what is possible in metabolomics research, allowing for more comprehensive and accurate tracing of this compound through metabolic pathways. acs.org
Table 1: Key Analytical Techniques for this compound Analysis
| Technique | Abbreviation | Key Advantages |
|---|---|---|
| Mass Spectrometry | MS | High sensitivity and specificity for quantifying labeled compounds. chromservis.euacs.org |
| Nuclear Magnetic Resonance | NMR | Provides detailed structural information and can be used for in vivo studies. chromservis.eu |
| Liquid Chromatography | LC | Separates complex mixtures of metabolites before MS analysis. nih.govresearchgate.net |
| Gas Chromatography | GC | An alternative separation technique, often requiring derivatization. nih.govresearchgate.net |
| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass measurements, crucial for identifying unknown metabolites. nih.gov |
Integration of this compound Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
To gain a more holistic understanding of metabolic processes, researchers are increasingly integrating data from different "omics" fields. Combining this compound tracing data with proteomics and transcriptomics can provide a more complete picture of how metabolic pathways are regulated at multiple levels.
For example, a study on the anti-aging effects of melanin (B1238610) from Sepiella maindroni ink in mice used an integrated metabolomics and transcriptomics approach. nih.gov This study found that the treatment reduced the accumulation of sorbitol by altering the expression of genes involved in carbohydrate metabolism. nih.gov This highlights how changes in gene expression (transcriptomics) can directly impact metabolic fluxes (measured by metabolomics with tracers like this compound).
Another study investigating nutritional risk and neurodevelopment in children with congenital heart disease also utilized an integrated transcriptomics and metabolomics approach to identify key genes and metabolites involved in these conditions. nih.gov
Future research will likely see a greater emphasis on these multi-omics approaches. The integration of data from genomics, transcriptomics, proteomics, and metabolomics will allow for the construction of more comprehensive models of biological systems. This will enable a deeper understanding of how genetic and environmental factors influence metabolic phenotypes and how these are altered in disease states.
Development of Novel Computational Frameworks for Metabolic Interpretation
The large and complex datasets generated by stable isotope tracing experiments require sophisticated computational tools for analysis and interpretation. frontiersin.org Several software tools and algorithms have been developed to process and analyze data from LC-HRMS and GC-MS experiments, but there is still a need for more advanced and user-friendly frameworks. nih.govacs.org
Recent developments include machine-learning-based frameworks for 13C metabolic flux analysis (MFA), which can improve the speed and reliability of flux estimations. nih.gov Other frameworks focus on the automated annotation of untargeted metabolomics data and the systematic estimation of metabolic flux ratios. researchgate.netresearchgate.net Software packages like 13C-FLUX provide a universal framework for modeling, simulating, and designing 13C-labeling experiments. nih.gov
The future of this field lies in the development of more powerful and integrated computational platforms. These platforms will need to handle the increasing volume and complexity of multi-omics data and incorporate advanced algorithms for data processing, statistical analysis, and metabolic modeling. The goal is to create tools that can automatically interpret isotopic labeling patterns and provide robust predictions about metabolic fluxes and network activity. biorxiv.org
Table 2: Computational Tools for Isotope Tracing Data Analysis
| Tool/Framework | Description | Key Features |
|---|---|---|
| NTFD (Non-targeted Tracer Fate Detection) | An algorithm for GC-MS based metabolomics to study labeled tracer compounds. nih.govacs.org | Detects changes and metabolic fluxes from labeled tracers. |
| IROA (Isotopic Ratio Outlier Analysis™) | A commercial software for automatically extracting features that differ between experimental conditions. nih.gov | Uses parallel cultivation on native and U-13C-labeled sources. |
| mzMatch-ISO | An R package for the annotation and relative quantification of SIL-derived MS data. nih.gov | Provides insight into metabolic fluxes and visualizes isotopic patterns. |
| 13C-FLUX | A universal software framework for 13C-labeling experiments. nih.gov | Supports modeling, simulation, design, and statistical analysis. |
Expanding the Scope of this compound Applications in Emerging Research Frontiers
The use of this compound and other stable isotope tracers is expanding into new and exciting areas of research. While traditionally used to study central carbon metabolism, these tracers are now being applied to investigate a wider range of biological questions.
Emerging applications include the study of non-traditional metabolic pathways, the investigation of drug metabolism and pharmacokinetics, and the analysis of metabolic reprogramming in diseases like cancer. symeres.com For instance, stable isotope labeling can be used to trace the fate of agrochemicals in the environment, providing insights into their persistence and impact. symeres.com
In the field of medicine, stable isotope tracers are being used to develop more accurate diagnostic tests and to personalize treatments. For example, by tracing the metabolism of a drug labeled with stable isotopes, researchers can better understand its mechanism of action and identify potential off-target effects. glpbio.com
The future will likely see the application of this compound and other tracers in even more diverse fields, including neuroscience, immunology, and developmental biology. As our understanding of the complexity of metabolism grows, so too will the need for powerful tools like stable isotope tracing to unravel these intricate biological systems.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| D-Sorbitol |
| D-Fructose-1,6-bisphosphate |
| D-Fructose |
| D-Glucose |
| Melanin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
